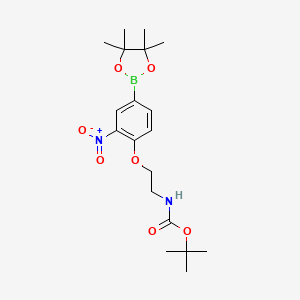
Terbium edetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbium edetate is a coordination compound formed between the rare earth metal terbium and ethylenediaminetetraacetic acid (EDTA) Terbium is a lanthanide element known for its unique optical and magnetic properties EDTA is a chelating agent that can form stable complexes with metal ions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of terbium edetate typically involves the reaction of terbium salts, such as terbium chloride or terbium nitrate, with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of terbium ions by EDTA. The general reaction can be represented as follows:
Tb3++EDTA4−→Tb(EDTA)−
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where terbium salts are mixed with EDTA in reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product. The purity of the compound is crucial for its applications, especially in medical and research fields.
Types of Reactions:
Oxidation and Reduction: Terbium in this compound can undergo oxidation and reduction reactions, although it predominantly exists in the +3 oxidation state.
Substitution Reactions: The EDTA ligand in this compound can be substituted by other ligands under specific conditions, leading to the formation of different terbium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Ozone or electrochemical methods can oxidize terbium to higher oxidation states.
Reducing Agents: Hydrogen gas or other reducing agents can reduce terbium ions.
Substitution Reagents: Other chelating agents or ligands can replace EDTA in the complex.
Major Products Formed:
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(II) complexes.
Substitution: New terbium-ligand complexes.
科学研究应用
Chemistry: Terbium edetate is used as a luminescent probe in various chemical analyses due to the unique optical properties of terbium ions. It can be employed in fluorescence spectroscopy and as a marker in analytical chemistry.
Biology: In biological research, this compound is used as a fluorescent tag for biomolecules. Its ability to emit green fluorescence under ultraviolet light makes it useful in imaging and diagnostic applications.
Medicine: this compound has potential applications in nuclear medicine, particularly in imaging and radiotherapy. Terbium isotopes, such as terbium-161, can be incorporated into the edetate complex for targeted radiotherapy.
Industry: In the industrial sector, this compound is used in the production of phosphors for lighting and display technologies. Its luminescent properties are harnessed in the manufacturing of energy-efficient lighting solutions.
作用机制
The mechanism of action of terbium edetate in its various applications is primarily based on the unique properties of terbium ions. In fluorescence applications, the terbium ion absorbs ultraviolet light and emits visible green light, which can be detected and measured. In radiotherapy, terbium isotopes emit radiation that can target and destroy cancer cells. The chelation by EDTA ensures the stability and solubility of terbium ions in biological and chemical environments.
相似化合物的比较
Europium edetate: Similar to terbium edetate, europium edetate is used for its luminescent properties, emitting red light under ultraviolet excitation.
Gadolinium edetate: Used as a contrast agent in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Samarium edetate: Employed in radiotherapy for its radioactive isotopes.
Uniqueness of this compound: this compound is unique due to the specific optical properties of terbium ions, which emit green fluorescence. This makes it particularly valuable in applications requiring green luminescence, such as certain types of imaging and display technologies. Additionally, the potential use of terbium isotopes in nuclear medicine adds to its distinctiveness compared to other lanthanide edetate complexes.
属性
CAS 编号 |
15158-65-3 |
|---|---|
分子式 |
C10H12N2O8Tb- |
分子量 |
447.14 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;terbium(3+) |
InChI |
InChI=1S/C10H16N2O8.Tb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI 键 |
GZXQSYICIHZFJL-UHFFFAOYSA-J |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Tb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


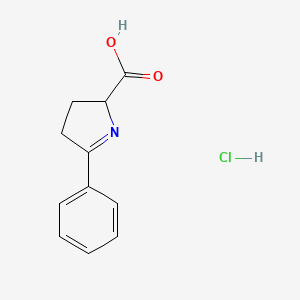


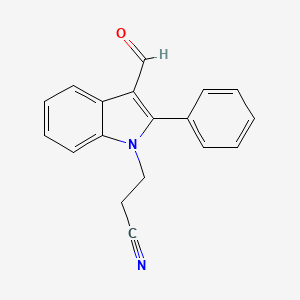
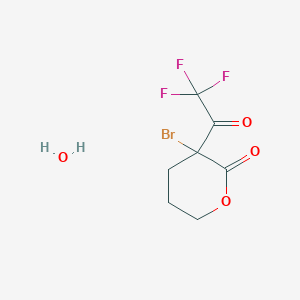
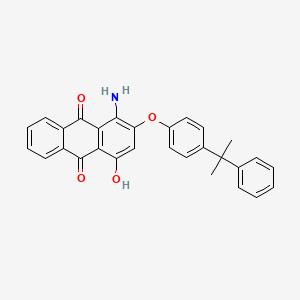
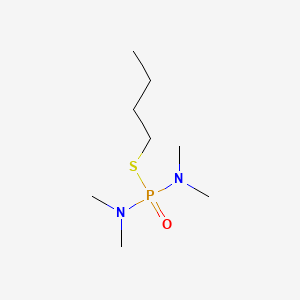


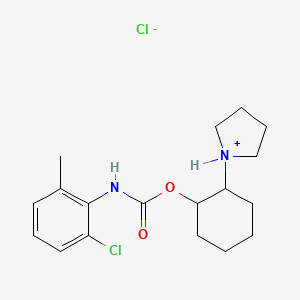
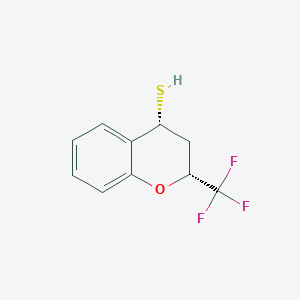
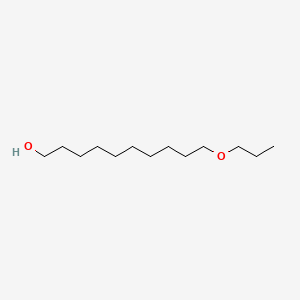
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
